molecular formula C23H17Br2ClN2 B10910809 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10910809
M. Wt: 516.7 g/mol
InChI Key: XUCYGVMCTAYYGX-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of bromine atoms: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Attachment of the 3-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Aluminum chloride or iron(III) chloride as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling with phenylboronic acid can produce biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. The exact pathways involved can vary and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-bromophenyl)-1H-pyrazole: Lacks the chlorine and 3-methylbenzyl groups, which may result in different chemical and biological properties.

    4-chloro-1-(3-methylbenzyl)-1H-pyrazole: Lacks the bromine atoms, which can affect its reactivity and applications.

    3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole: Lacks the 3-methylbenzyl group, which can influence its solubility and interactions with other molecules.

Uniqueness

The unique combination of bromine, chlorine, and 3-methylbenzyl groups in 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methylbenzyl)-1H-pyrazole imparts distinct chemical and biological properties that can be leveraged for specific applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C23H17Br2ClN2

Molecular Weight

516.7 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17Br2ClN2/c1-15-3-2-4-16(13-15)14-28-23(18-7-11-20(25)12-8-18)21(26)22(27-28)17-5-9-19(24)10-6-17/h2-13H,14H2,1H3

InChI Key

XUCYGVMCTAYYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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